molecular formula C20H27N5O B5658441 2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide

2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide

Cat. No. B5658441
M. Wt: 353.5 g/mol
InChI Key: FCNRKKZFJCODSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves a series of steps, including the introduction of various substituents to achieve potent and selective agonist properties. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides demonstrates the complexity involved in introducing specific functional groups to achieve desired biological activities, a process that can be related to the synthesis of our target compound by analogy in terms of complexity and specificity (Barlow et al., 1991).

Molecular Structure Analysis

The conformational analysis is critical in understanding the molecular structure of compounds. For related compounds, it has been observed that only those capable of occupying an energy minimum close to known agonists possess desired properties. This indicates the importance of molecular conformation in determining the biological activity, which is also crucial for our compound of interest (Costello et al., 1991).

Chemical Reactions and Properties

The reactivity of similar compounds, such as the interaction of 2-acetoacetamidopyridines with phosgene leading to novel pyrimidin-4-ones, showcases the chemical reactions and transformations these molecules can undergo. These reactions highlight the potential for diverse chemical modifications and the synthesis of novel derivatives with potentially unique properties (Yale & Spitzmiller, 1977).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents present in the compound. The analysis of crystal structures of similar acetamide compounds has provided insights into their conformation and potential intermolecular interactions, which are essential for understanding the physical properties of our target compound (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, are crucial for the application and handling of the compound. Studies on related compounds, including their synthesis and reactivity, offer a foundation for predicting the chemical behavior of "2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide" (Dorokhov et al., 1990).

properties

IUPAC Name

2-(azepan-1-yl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-15(23-19(26)14-25-11-5-3-4-6-12-25)18-13-22-20(24-16(18)2)17-7-9-21-10-8-17/h7-10,13,15H,3-6,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNRKKZFJCODSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CN2CCCCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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